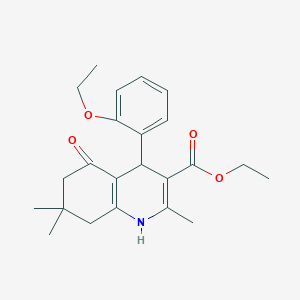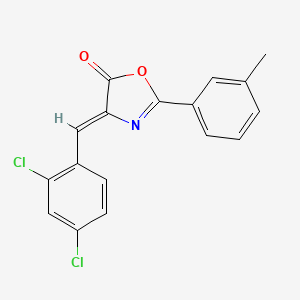![molecular formula C6H7N3O4S B11701753 Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate CAS No. 75621-68-0](/img/structure/B11701753.png)
Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate is a chemical compound belonging to the class of 1,2,4-triazines. This compound is characterized by the presence of a triazine ring substituted with hydroxyl groups and a sulfanyl group, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate typically involves the nucleophilic substitution of a triazine derivative. One common method includes the reaction of 3,5-dihydroxy-1,2,4-triazine with a suitable sulfanyl reagent, followed by esterification with methanol. The reaction conditions often involve the use of a base such as sodium carbonate and a solvent like dioxane or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the triazine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfanyl group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield triazine ketones, while substitution of the sulfanyl group can produce various triazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups on the triazine ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its anticancer activity.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and sulfanyl groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
75621-68-0 |
|---|---|
Fórmula molecular |
C6H7N3O4S |
Peso molecular |
217.21 g/mol |
Nombre IUPAC |
methyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C6H7N3O4S/c1-13-3(10)2-14-5-4(11)7-6(12)9-8-5/h2H2,1H3,(H2,7,9,11,12) |
Clave InChI |
VRFCSDSVVDDINV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSC1=NNC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11701683.png)
![4-methyl-N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11701685.png)
![1-Bromo-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11701691.png)

![N'-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11701702.png)
![(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701706.png)
![4-[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B11701711.png)

![3-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11701731.png)
![(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11701741.png)
![N'~1~,N'~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11701746.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11701747.png)

![N-(4-chloro-2-methylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11701757.png)
